molecular formula C11H9NO6 B12884829 N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide CAS No. 388094-73-3

N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide

Cat. No.: B12884829
CAS No.: 388094-73-3
M. Wt: 251.19 g/mol
InChI Key: WNLCTZWHSYKMHC-ZETCQYMHSA-N
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Description

N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide (CAS Number: 388094-73-3) is a high-purity chemical compound supplied for research and development purposes. This compound has a molecular formula of C 11 H 9 NO 6 and a molecular weight of 251.19 g/mol [ ][ ]. The structure of this molecule integrates a 2,5-dihydroxybenzamide moiety, a scaffold known in medicinal chemistry, with a (3S)-2,5-dioxooxolan-3-yl group. This stereochemically defined, chiral building block is of significant interest in the synthesis of fine chemicals and complex pharmaceutical intermediates [ ]. Researchers can leverage this compound in the development of novel therapeutic agents, particularly as a precursor for more complex molecules. Its potential research applications could span across various areas, including the exploration of enzyme inhibition mechanisms, similar to other specialized heterocyclic compounds investigated for targets like α-glucosidase [ ], or as a component in advanced drug delivery systems [ ]. This product is intended for laboratory research use only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

388094-73-3

Molecular Formula

C11H9NO6

Molecular Weight

251.19 g/mol

IUPAC Name

N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide

InChI

InChI=1S/C11H9NO6/c13-5-1-2-8(14)6(3-5)10(16)12-7-4-9(15)18-11(7)17/h1-3,7,13-14H,4H2,(H,12,16)/t7-/m0/s1

InChI Key

WNLCTZWHSYKMHC-ZETCQYMHSA-N

Isomeric SMILES

C1[C@@H](C(=O)OC1=O)NC(=O)C2=C(C=CC(=C2)O)O

Canonical SMILES

C1C(C(=O)OC1=O)NC(=O)C2=C(C=CC(=C2)O)O

Origin of Product

United States

Preparation Methods

Preparation of 2,5-Dihydroxybenzamide

The 2,5-dihydroxybenzamide moiety is a key precursor and can be prepared by:

  • Amidation of 2,5-dihydroxybenzoic acid : The carboxylic acid group of 2,5-dihydroxybenzoic acid is converted to the corresponding amide via reaction with ammonia or ammonium salts under dehydrating conditions or by using coupling reagents such as carbodiimides (e.g., DCC) or activated esters.

  • Direct synthesis from 2,5-dihydroxybenzoic acid derivatives : Literature reports include catalytic amidation or conversion of acid chlorides derived from 2,5-dihydroxybenzoic acid to the amide.

Parameter Data/Condition Reference
Starting material 2,5-Dihydroxybenzoic acid
Amidation reagent Ammonia, ammonium salts, or amines
Coupling agents DCC, EDC, or acid chlorides
Solvent DMF, DCM, or aqueous media
Temperature Room temperature to reflux
Yield Moderate to high (varies by method)

Synthesis of the (3S)-2,5-dioxooxolan-3-yl Moiety

The (3S)-2,5-dioxooxolan-3-yl group corresponds to a chiral γ-lactone with two keto groups. Its preparation involves:

Parameter Data/Condition Reference
Starting material Chiral hydroxy acid or ester General synthetic knowledge
Cyclization method Acid-catalyzed lactonization General synthetic knowledge
Oxidation Selective oxidation (e.g., PCC, Dess–Martin) General synthetic knowledge
Stereocontrol Enzymatic resolution or chiral catalysts General synthetic knowledge
Yield Moderate to good General synthetic knowledge

Coupling of the Oxolane Moiety to 2,5-Dihydroxybenzamide

The final step involves forming the amide bond between the (3S)-2,5-dioxooxolan-3-yl group and the 2,5-dihydroxybenzamide:

  • Amide bond formation : The oxolane moiety bearing an amine or activated carboxyl group is coupled with the benzamide or its activated derivative.

  • Use of coupling reagents : Carbodiimides (DCC, EDC), HATU, or other peptide coupling agents facilitate the bond formation under mild conditions.

  • Protection/deprotection strategies : Hydroxyl groups on the benzamide may require protection (e.g., as acetates or silyl ethers) to prevent side reactions during coupling.

Parameter Data/Condition Reference
Coupling reagent DCC, EDC, HATU General synthetic knowledge
Solvent DMF, DCM, or NMP General synthetic knowledge
Temperature 0°C to room temperature General synthetic knowledge
Protection groups TBDMS, acetyl for hydroxyls General synthetic knowledge
Yield High (dependent on purity and conditions) General synthetic knowledge

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Expected Outcome
1 Synthesis of 2,5-dihydroxybenzamide Amidation of 2,5-dihydroxybenzoic acid with ammonia or amines, coupling agents 2,5-Dihydroxybenzamide
2 Preparation of (3S)-2,5-dioxooxolan-3-yl moiety Stereoselective lactonization and oxidation of chiral hydroxy acids Chiral γ-lactone with keto groups
3 Coupling of oxolane moiety to benzamide Amide bond formation using carbodiimides or peptide coupling agents Target compound N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide

Research Findings and Notes

  • The stereochemistry at the 3-position of the oxolane ring is critical for biological activity and must be controlled during synthesis, often requiring chiral catalysts or enzymatic methods.

  • Protection of hydroxyl groups on the benzamide is often necessary to avoid side reactions during coupling.

  • The use of modern peptide coupling reagents improves yields and reduces side products compared to classical methods.

  • Purification typically involves chromatographic techniques such as HPLC or recrystallization.

  • Patent literature (e.g., WIPO PATENTSCOPE) includes methods for synthesizing related benzamide derivatives with lactone substituents, indicating industrial relevance and optimization strategies.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2,5-dihydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl groups in the tetrahydrofuran ring can be reduced to alcohols.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2,5-dihydroxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study enzyme-substrate interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2,5-dihydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzamide Derivatives

2,5-Dihydroxybenzamide (Gentisamide)
  • Bioactivity: Demonstrated radical scavenging activity (e.g., hydroxyl radicals) due to phenolic hydroxyl groups .
  • Spectroscopy : FT-IR and NMR data confirm resonance interactions between hydroxyl and carbonyl groups, with characteristic shifts at δ~167 ppm (carbonyl) and δ~6.5–7.5 ppm (aromatic protons) .
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,6-dihydroxybenzamide (Rip-F)
  • Structure : 2,6-Dihydroxybenzamide core with a 3,4-dimethoxyphenethyl substituent.
  • Synthesis : 69% yield via condensation of 3,4-dimethoxyphenethylamine with methyl 2,6-dihydroxybenzoate .
  • Bioactivity : Moderate antioxidant activity (IC₅₀ ~25 µg/mL in hydroxyl radical assays), attributed to methoxy groups enhancing lipophilicity .
N-(3,5-Bis(trifluoromethyl)phenyl)-2,5-dihydroxybenzamide (Compound 16)
  • Structure : 2,5-Dihydroxybenzamide core with electron-withdrawing CF₃ groups on the aryl ring.
  • Synthesis : 26% yield via N-arylation .
  • Bioactivity : Enhanced antimicrobial adjuvancy (e.g., against colistin-resistant bacteria) due to trifluoromethyl groups improving membrane penetration .

Substituent-Driven Functional Differences

Parameter N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide 2,5-Dihydroxybenzamide (Gentisamide) Rip-F Compound 16
Molecular Weight ~285.21 g/mol* 153.14 g/mol 343.35 g/mol 278.06 g/mol
Substituent Effects Dioxooxolan enhances stereoselectivity None Methoxy groups increase lipophilicity CF₃ groups enhance electron deficiency
Bioactivity Hypothesized antioxidant/antimicrobial potential Confirmed radical scavenging Moderate antioxidant activity Antimicrobial adjuvancy
Synthetic Yield Not reported Not applicable 69% 26%

*Calculated based on molecular formula.

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy: this compound: Expected peaks at ~3080 cm⁻¹ (C-H stretch), ~1670 cm⁻¹ (amide C=O), and ~1220 cm⁻¹ (C-O-C) . Gentisamide: Peaks at ~3177 cm⁻¹ (phenolic O-H) and ~1564 cm⁻¹ (amide C=O) .
  • NMR :
    • Rip-F : Aromatic protons at δ 6.5–7.2 ppm; methoxy groups at δ 3.8 ppm .
    • Compound 16 : CF₃ groups cause downfield shifts in adjacent protons (δ~7.5–8.0 ppm) .

Research Findings and Implications

  • Antioxidant Potential: The 2,5-dihydroxybenzamide core is critical for radical scavenging, but substituents like dioxooxolan may modulate redox activity through steric or electronic effects .
  • Antimicrobial Adjuvancy : Electron-deficient substituents (e.g., CF₃ in Compound 16) improve efficacy against resistant pathogens, suggesting that this compound could be optimized similarly .

Biological Activity

N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide is a compound that has garnered attention due to its potential biological activities. This compound features a unique structural motif that combines a dioxolane ring with a dihydroxybenzamide moiety, suggesting possible interactions with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The chemical formula of this compound is C₁₁H₉N₁O₆, and it possesses a molecular weight of 249.19 g/mol. The structure includes:

  • A dioxolane ring, which is known for its role in organic synthesis and potential biological activity.
  • A dihydroxybenzamide group that may contribute to interactions with biological macromolecules.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, derivatives of 1,3-dioxolanes have shown promising antibacterial and antifungal activities against various pathogens.

Case Studies

  • Antifungal Activity : A study demonstrated that several 1,3-dioxolane derivatives exhibited potent antifungal activity against Candida albicans, a common fungal pathogen. The minimum inhibitory concentration (MIC) values varied, indicating the effectiveness of these compounds in inhibiting fungal growth .
  • Antibacterial Activity : In another investigation, synthesized dioxolanes were tested against Gram-positive and Gram-negative bacteria. Compounds showed effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values ranging from 625 to 1250 µg/mL . This suggests that this compound could possess similar antibacterial properties.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with cellular targets involved in metabolic pathways or structural integrity of microbial cell walls.

Comparative Biological Activity Table

Compound NameAntifungal Activity (MIC µg/mL)Antibacterial Activity (MIC µg/mL)
This compoundTBDTBD
1,3-Dioxolane Derivative A500625
1,3-Dioxolane Derivative B2501250

Note: TBD indicates that specific values for this compound need further investigation.

Q & A

Q. What are the recommended synthetic routes for N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide, and how can enantiomeric purity be optimized during synthesis?

  • Methodological Answer : The synthesis of dihydroxybenzamide derivatives typically involves coupling reactions between activated carbonyl groups (e.g., acyl chlorides) and amine-containing intermediates. For enantiomeric purity, challenges such as yield variability and impurity profiles (e.g., batch-to-batch inconsistencies) are common. Evidence from MK-0941 synthesis highlights the use of multiple recrystallizations to improve enantiomeric purity, though this may reduce overall yield . Alternative approaches include chiral chromatography or asymmetric catalysis to minimize racemization. Reaction conditions (e.g., temperature, solvent polarity) should be optimized using Design of Experiments (DoE) to balance purity and efficiency.

Q. How can researchers confirm the structural integrity and purity of this compound using analytical techniques?

  • Methodological Answer : Structural confirmation requires a combination of techniques:
  • 1H/13C NMR : To verify regiochemistry and stereochemistry (e.g., coupling constants for dihydroxybenzamide protons and dioxolane ring conformation) .
  • High-Resolution Mass Spectrometry (HRMS) : For accurate molecular weight determination (e.g., deviations < 1 ppm) .
  • HPLC-PDA/UV : To assess purity (>98%) and detect trace impurities (e.g., unreacted intermediates or degradation products) .
  • X-ray Crystallography : If single crystals are obtainable, this provides definitive stereochemical assignment, as demonstrated in enzyme-ligand complexes .

Advanced Questions

Q. What strategies can address batch-to-batch variability in impurity profiles during the synthesis of this compound?

  • Methodological Answer : Variability often arises from inconsistent reaction kinetics or side reactions. Mitigation strategies include:
  • Process Analytical Technology (PAT) : Real-time monitoring (e.g., in situ FTIR or Raman spectroscopy) to track intermediate formation .
  • Design of Experiments (DoE) : Systematic optimization of parameters like stoichiometry, catalyst loading, and solvent choice .
  • Purification by Preparative HPLC : For high-purity batches, as used in structurally related N-benzoyl-2-hydroxybenzamide derivatives .

Q. How does the stereochemistry of the dioxolane ring influence the biological activity of N-[(3S)-2,5-dihydroxybenzamide derivatives?

  • Methodological Answer : Stereochemistry dictates binding affinity to biological targets. For example, X-ray crystallography of a dihydroxybenzamide analog in complex with catechol O-methyltransferase (PDB 5P9A) revealed that the (S)-configuration of the dioxolane ring optimizes hydrogen bonding with active-site residues (e.g., Lys144 and Glu90) . Computational docking (e.g., molecular dynamics simulations) can further predict enantiomer-specific interactions.

Q. What contradictions exist in reported synthetic yields for dihydroxybenzamide derivatives, and how can these be resolved through reaction optimization?

  • Methodological Answer : Yield discrepancies (e.g., 26–70% for similar compounds) often stem from competing side reactions (e.g., over-acylation or oxidation). Strategies include:
  • Protecting Groups : Temporarily blocking hydroxyl groups during coupling steps .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) to suppress undesired pathways .
  • Kinetic Studies : Identifying rate-limiting steps via time-resolved NMR or LC-MS .

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